1-{4-[(3-Nitropyridin-2-yl)oxy]phenyl}ethanone
Overview
Description
1-{4-[(3-Nitropyridin-2-yl)oxy]phenyl}ethanone is a chemical compound with the molecular formula C13H10N2O4 and a molecular weight of 258.23 g/mol. This compound is characterized by the presence of a nitropyridine moiety attached to a phenyl ring through an ether linkage, with an ethanone group at the para position of the phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
1-{4-[(3-Nitropyridin-2-yl)oxy]phenyl}ethanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with specific biological targets.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity
Preparation Methods
The synthesis of 1-{4-[(3-Nitropyridin-2-yl)oxy]phenyl}ethanone typically involves the reaction of 3-nitropyridine with 4-hydroxyacetophenone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the ether linkage between the nitropyridine and the phenyl ring .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-{4-[(3-Nitropyridin-2-yl)oxy]phenyl}ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group in the nitropyridine moiety can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitropyridine moiety can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism by which 1-{4-[(3-Nitropyridin-2-yl)oxy]phenyl}ethanone exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor antagonist, binding to specific molecular targets and interfering with their normal function. The pathways involved can vary but often include interactions with key enzymes or receptors involved in cellular signaling or metabolic processes .
Comparison with Similar Compounds
1-{4-[(3-Nitropyridin-2-yl)oxy]phenyl}ethanone can be compared with other similar compounds, such as:
4-(3-Nitropyridin-2-yloxy)benzaldehyde: Similar structure but with an aldehyde group instead of an ethanone group.
4-(3-Nitropyridin-2-yloxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an ethanone group.
4-(3-Nitropyridin-2-yloxy)phenol: Similar structure but with a hydroxyl group instead of an ethanone group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
1-[4-(3-nitropyridin-2-yl)oxyphenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c1-9(16)10-4-6-11(7-5-10)19-13-12(15(17)18)3-2-8-14-13/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTWCIMUKXSNMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=C(C=CC=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701234037 | |
Record name | Ethanone, 1-[4-[(3-nitro-2-pyridinyl)oxy]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701234037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1415719-62-8 | |
Record name | Ethanone, 1-[4-[(3-nitro-2-pyridinyl)oxy]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1415719-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-[4-[(3-nitro-2-pyridinyl)oxy]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701234037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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